molecular formula C11H13BrClNO B8759954 4-(5-Bromo-2-chlorophenoxy)piperidine CAS No. 1030613-71-8

4-(5-Bromo-2-chlorophenoxy)piperidine

Cat. No.: B8759954
CAS No.: 1030613-71-8
M. Wt: 290.58 g/mol
InChI Key: QEUYJPUVGNZMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-2-chlorophenoxy)piperidine is a halogenated piperidine derivative characterized by a phenoxy substituent bearing bromine and chlorine at positions 5 and 2, respectively. This compound belongs to a class of bioactive molecules where the piperidine ring serves as a critical pharmacophore, often enhancing interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

1030613-71-8

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

4-(5-bromo-2-chlorophenoxy)piperidine

InChI

InChI=1S/C11H13BrClNO/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2

InChI Key

QEUYJPUVGNZMOT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents on Phenoxy Ring Piperidine Modification Molecular Formula Key Properties/Applications Reference
4-(2-Bromo-4-fluorophenoxy)piperidine 2-Br, 4-F None C₁₁H₁₄BrFNO Potential kinase inhibitor; halogen-dependent reactivity
4-(4-Bromophenoxy)piperidine 4-Br None C₁₁H₁₄BrNO Intermediate in polymer synthesis
4-{[2-Bromo-4-(tert-pentyl)phenoxy]methyl}piperidine 2-Br, 4-tert-pentyl Methyl linkage to piperidine C₁₈H₂₇BrNO Neurological drug candidate (H₃ antagonist)
4-(5-Bromo-2-chlorophenoxy)piperidine 5-Br, 2-Cl None C₁₁H₁₃BrClNO Hypothesized enhanced bioactivity due to dual halogens N/A

Key Observations :

  • Halogen Position : The position of bromine and chlorine significantly impacts electronic properties. For instance, 2-chloro substitution (as in the target compound) may sterically hinder interactions compared to 4-chloro analogs .
  • Dual Halogens: The presence of both Br and Cl (as in this compound) could enhance lipophilicity and binding affinity compared to mono-halogenated analogs like 4-(4-bromophenoxy)piperidine .

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